molecular formula C10H13N B1347329 Propylamine, N-benzylidene- CAS No. 6852-55-7

Propylamine, N-benzylidene-

Cat. No. B1347329
CAS RN: 6852-55-7
M. Wt: 147.22 g/mol
InChI Key: DFROALYLRQTARX-UHFFFAOYSA-N
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Description

Synthesis Analysis

BPA can be synthesized by reacting benzaldehyde with propylamine in the presence of a catalyst such as acetic acid. The cyclometallation reactions of N-benzylidene-benzylamines, -anilines, and -propylamine with palladium acetate have been studied in acetic acid solution .


Molecular Structure Analysis

The molecular formula of BPA is C10H13N . It has a molecular weight of 147.22 g/mol . The InChI key of BPA is DFROALYLRQTARX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The cyclometallation reactions of N-benzylidene-benzylamines, -anilines, and -propylamine with palladium acetate have been studied in acetic acid solution . Carbon–hydrogen electrophilic bond activation occurs to produce different types of metallacycles, given the polyfunctional nature of the ligands selected .


Physical And Chemical Properties Analysis

BPA is a colorless to pale yellow liquid that is soluble in water and many organic solvents. The density of benzylidene propylamine is 0.982 g/mL at 20°C. BPA has a refractive index of 1.5566 and a flash point of 115°C. The compound is stable at room temperature and requires no special storage or handling.

Future Directions

BPA shows a rich conformational behavior . Starting from the two possible structural isomers, namely isopropylamine (IPA) and n-propylamine (PA), two and five stable conformers can exist, respectively . This rich conformational behavior of propylamine is mandatory for guiding future astronomical observations .

properties

IUPAC Name

1-phenyl-N-propylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFROALYLRQTARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290552
Record name Propylamine, N-benzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylamine, N-benzylidene-

CAS RN

6852-55-7, 27845-48-3
Record name N-Benzylidenepropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6852-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propylbenzylideneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027845483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylidenepropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69424
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propylamine, N-benzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYLBENZYLIDENEIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2W67C4NZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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